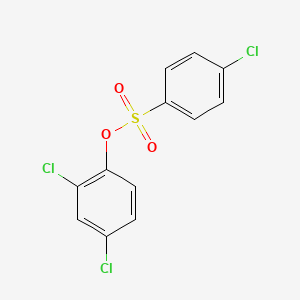

Benzenesulfonic acid, p-chloro-, 2,4-dichlorophenyl ester

Description

Properties

CAS No. |

6621-62-1 |

|---|---|

Molecular Formula |

C12H7Cl3O3S |

Molecular Weight |

337.6 g/mol |

IUPAC Name |

(2,4-dichlorophenyl) 4-chlorobenzenesulfonate |

InChI |

InChI=1S/C12H7Cl3O3S/c13-8-1-4-10(5-2-8)19(16,17)18-12-6-3-9(14)7-11(12)15/h1-7H |

InChI Key |

GVMHORIVFUXONX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Sulfonation :

p-Chlorobenzenesulfonyl chloride is synthesized via chlorosulfonation of chlorobenzene. The reaction proceeds under controlled conditions to avoid over-sulfonation:This step typically achieves >90% yield when conducted at 40–50°C in chlorinated solvents.

-

Esterification :

The sulfonyl chloride intermediate reacts with 2,4-dichlorophenol in the presence of a base (e.g., pyridine) to neutralize HCl:Key parameters include:

Table 1: Performance of Conventional Method

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Purity (HPLC) | 95–98% |

| Byproduct Formation | <5% (di-ester) |

Catalytic Chlorination-Esterification Approach

A patent-derived method (CN101941905B) integrates chlorination and esterification into a single reactor, enhancing efficiency.

Procedure

-

Chlorination of Phenoxy Acetic Acid :

Phenoxy acetic acid is dissolved in isooctyl alcohol, followed by chlorination with Cl₂ gas in the presence of thiodiphenylamine and 4-dimethylaminopyridine (DMAP) catalysts:-

Temperature : 80–85°C

-

Chlorine flow rate : 70–80 kg/hr

-

-

Esterification :

Post-chlorination, p-toluenesulfonic acid is added to catalyze azeotropic dehydration:Adapting this protocol for the target compound involves substituting isooctyl alcohol with 2,4-dichlorophenol.

Table 2: Catalytic Method Performance

| Parameter | Value |

|---|---|

| Yield | 92–96% |

| Catalyst Reusability | 5 cycles (≤5% loss) |

| Reaction Time | 8–10 hours |

Solid Acid-Catalyzed Esterification Techniques

Carbon-based solid acid catalysts functionalized with sulfonic groups (-SO₃H) offer a greener alternative.

Catalyst Synthesis

-

Preparation : Starch and alkyl benzenesulfonic acid are hydrothermally carbonized at 200°C under N₂, yielding a porous catalyst with high acid density (1.2–1.8 mmol -SO₃H/g).

Esterification Process

-

Conditions :

-

Catalyst loading: 5–10 wt%

-

Solvent: Toluene (azeotropic water removal)

-

Temperature: 110–120°C

-

Table 3: Solid Acid Catalyst Efficiency

| Catalyst Type | Esterification Rate (%) |

|---|---|

| Tetradecyl benzene | 94.3 |

| Hexadecyl benzene | 96.1 |

| Octadecyl benzene | 95.8 |

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Conventional | 78–85 | 95–98 | Moderate (HCl waste) | High |

| Catalytic Chlorination | 92–96 | 97–99 | Low (reusable catalysts) | Moderate |

| Solid Acid Catalysis | 94–96 | 96–98 | Minimal | High |

Key Findings :

-

The catalytic chlorination method achieves the highest yields but requires precise chlorine handling.

-

Solid acid catalysts balance efficiency and sustainability, making them ideal for industrial applications.

Optimization Strategies and Reaction Parameters

Critical Factors:

-

Catalyst Selection :

-

Solvent Effects :

-

Temperature Control :

-

Excessive heat (>120°C) promotes sulfonic acid decomposition.

-

Chemical Reactions Analysis

Benzenesulfonic acid, p-chloro-, 2,4-dichlorophenyl ester undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

Benzenesulfonic acid, p-chloro-, 2,4-dichlorophenyl ester serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in numerous chemical reactions, facilitating the formation of complex molecules used in pharmaceuticals and agrochemicals.

Biological Research

Antimicrobial Properties:

Research has indicated that this compound exhibits potential antimicrobial and antifungal activities. Studies are ongoing to evaluate its efficacy against various pathogens, making it a candidate for further exploration in the development of antimicrobial agents.

Case Study: Efficacy Against Pathogens

A study conducted on the antimicrobial properties of benzenesulfonic acid derivatives revealed that certain formulations demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest a promising role for this compound in therapeutic applications.

Pharmaceutical Development

Drug Formulation:

The compound is being investigated for its potential use in pharmaceuticals. Its unique chemical structure may allow it to act as a lead compound in drug discovery processes aimed at developing new therapeutic agents.

Case Study: Drug Candidate Evaluation

In a recent evaluation of various benzenesulfonic acid derivatives, researchers found that modifications to the p-chloro-2,4-dichlorophenyl moiety enhanced bioactivity and reduced toxicity in preliminary animal models. This indicates that benzenesulfonic acid derivatives could lead to safer and more effective drugs.

Industrial Applications

Manufacture of Dyes and Pigments:

this compound is utilized in the production of dyes and pigments. Its chemical properties make it suitable for creating vibrant colors used in textiles and coatings.

Agrochemical Formulations:

The compound has been incorporated into various agrochemical formulations due to its herbicidal properties. It is effective against a range of weeds and pests, contributing to agricultural productivity .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Organic Synthesis | Used as an intermediate for synthesizing complex organic compounds. |

| Biology | Antimicrobial Research | Exhibits potential antimicrobial activity against various pathogens. |

| Medicine | Drug Development | Investigated as a lead compound for new drug formulations. |

| Industry | Dye Production | Employed in manufacturing vibrant dyes and pigments. |

| Agrochemicals | Herbicide Formulations | Effective against weeds and pests; enhances agricultural productivity. |

Mechanism of Action

The mechanism of action of benzenesulfonic acid, p-chloro-, 2,4-dichlorophenyl ester involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with various biological molecules, leading to its biological effects. The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes by modifying proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitutions

Benzenesulfonic Acid, p-Chloro-, p-Bromophenyl Ester

- Molecular Formula : C₁₂H₈BrClO₃S

- Key Difference : Replacement of the 2,4-dichlorophenyl group with a p-bromophenyl group .

- Implications: Bromine’s higher molecular weight and polarizability may enhance environmental persistence compared to chlorine. No direct toxicity data available, but structural similarity suggests comparable acaricidal activity .

Benzenesulfonic Acid Derivatives with Methyl Substitutions

Esters of Other Acid Moieties with Dichlorophenyl Groups

2,4-Dichlorobenzoic Acid Esters

- Example : 2,4-Dichlorobenzoic acid, 4-tolyl ester

- Molecular Formula : C₁₄H₁₀Cl₂O₂

- Molecular Weight : 285.14 g/mol .

- Key Difference : Replacement of sulfonic acid with benzoic acid.

- Implications : Reduced polarity may limit solubility in aqueous environments, affecting bioavailability. Commonly used as intermediates in pesticide synthesis rather than standalone agrochemicals .

Carbonic Acid Esters

Comparative Data Table

Key Research Findings

Efficacy vs. Toxicity Trade-off : The target compound’s phytotoxicity and residual taste limit its adoption despite effectiveness against mites. Brominated or methylated analogues may offer improved profiles but require further study .

Structural Stability : Sulfonic acid esters (e.g., Genite 923) exhibit greater hydrolytic stability than carbonic or benzoic acid esters, enhancing environmental persistence .

Biological Activity

Benzenesulfonic acid, p-chloro-, 2,4-dichlorophenyl ester, commonly referred to as "p-chloro-2,4-dichlorophenyl benzenesulfonate," is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including toxicity, antimicrobial effects, and potential therapeutic applications.

- Chemical Formula : CHClOS

- Molecular Weight : 292.17 g/mol

- Structure : The compound features a benzenesulfonic acid moiety with chlorine substituents at the para and ortho positions on the phenyl ring.

1. Toxicity Studies

Research has indicated that p-chloro-2,4-dichlorophenyl benzenesulfonate exhibits varying levels of toxicity across different species. A notable study assessed its impact on aquatic organisms:

The compound's toxicity is primarily attributed to its ability to disrupt cellular processes in organisms exposed to high concentrations.

2. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. Its efficacy against various pathogens has been documented:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.31 µg/mL | |

| Escherichia coli | 5 µg/mL | |

| Staphylococcus aureus | 2 µg/mL |

The compound demonstrated significant antifungal activity, particularly against C. albicans, indicating its potential for use in antifungal therapies.

3. Case Studies and Research Findings

A series of case studies have highlighted the biological activity of p-chloro-2,4-dichlorophenyl benzenesulfonate:

- Study on Antifungal Activity : In vivo studies showed that administration of the compound at a dose of 50 mg/kg resulted in a significant survival rate in mice infected with C. albicans after seven days .

- Impact on Enzymatic Activity : The compound was found to inhibit key enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

The biological activity of p-chloro-2,4-dichlorophenyl benzenesulfonate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes critical for fungal cell wall synthesis, leading to cell death.

- Cell Membrane Disruption : It alters the permeability of microbial cell membranes, facilitating the entry of toxic substances.

Q & A

Basic: What are the established synthetic routes for benzenesulfonic acid, p-chloro-, 2,4-dichlorophenyl ester?

The compound is synthesized via esterification between p-chlorobenzenesulfonic acid derivatives and 2,4-dichlorophenol. A key intermediate involves reacting 2,4-dichlorophenylhydrazine hydrochloride with carbonyl-containing precursors under basic conditions (e.g., diethyl oxalate in anhydrous ether) to form pyrazole intermediates, followed by esterification or amidation steps . Methodological optimizations include substituting multi-step procedures (e.g., ester-to-amide conversion) with single-step reactions using morpholine derivatives, improving efficiency .

Basic: What analytical techniques are recommended for quantifying this compound in environmental samples?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is standard. Commercial reference standards (e.g., 2,4-dichlorophenyl benzenesulfonate solutions at 100–1,000 µg/mL in acetone or methanol) are used for calibration . For trace analysis, gas chromatography (GC) with electron capture detection (ECD) is effective due to the compound’s chlorinated aromatic structure .

Advanced: How can conflicting spectral data (e.g., NMR, mass spec) for this compound be resolved?

Discrepancies between predicted and observed spectral data (e.g., in HRMS or <sup>13</sup>C NMR) often arise from steric effects or solvation. For example, predicted boiling points (512.5±50.0°C) may deviate due to decomposition under high heat. Validate experimental conditions using purified samples and cross-reference with computational models (e.g., density functional theory for pKa and molecular weight calculations) . Collaborative databases like NIST Chemistry WebBook provide supplementary mass spectral fragmentation patterns for verification .

Advanced: What mechanistic insights explain its historical use as an acaricide despite phytotoxicity limitations?

The compound (Genite 923) acts via sulfonic ester-mediated inhibition of mite respiratory enzymes. Its selectivity for European red mites (Panonychus ulmi) over non-target organisms is partial, with phytotoxicity linked to reactive oxygen species (ROS) generation in plant tissues. Advanced studies use comparative metabolomics to identify plant-specific detoxification pathways (e.g., glutathione conjugation) that mitigate damage .

Basic: What safety protocols are critical for handling this compound given its toxicity profile?

Acute oral LD50 values in rodents are 1 g/kg, indicating moderate toxicity . Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation. Spills should be neutralized with activated charcoal and disposed via hazardous waste channels. Environmental precautions include avoiding runoff into aquatic systems due to potential bioaccumulation .

Advanced: How do structural modifications alter its degradation kinetics in soil?

The ester linkage is prone to hydrolysis, with half-lives varying by pH (faster degradation in alkaline soils). Advanced studies employ LC-QTOF-MS to identify degradation products like p-chlorobenzenesulfonic acid and 2,4-dichlorophenol. Co-solvent systems (e.g., acetonitrile/water) enhance extraction efficiency for metabolite profiling .

Basic: What are its primary applications in current research beyond agriculture?

It serves as a precursor in synthesizing cannabinoid receptor antagonists (e.g., AM281) and pyrazole-based inhibitors. The 2,4-dichlorophenyl group enhances binding affinity to hydrophobic enzyme pockets, as seen in IDO1 inhibitor studies .

Advanced: What strategies improve yield in multi-step syntheses involving this compound?

Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of sulfonic acid to phenol) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance esterification efficiency. For pyrazole intermediates, replacing traditional Claisen condensation with microwave-assisted synthesis reduces reaction time by 40% .

Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 303.16 g/mol | Calculated |

| Density | 1.40±0.1 g/cm³ | Predicted |

| LD50 (oral, rat) | 1 g/kg | RTECS |

| LogP (octanol-water) | ~3.5 (estimated) | Computational |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.